molecular formula C12H14O2S B14238596 2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene CAS No. 560108-12-5

2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene

Cat. No.: B14238596
CAS No.: 560108-12-5
M. Wt: 222.31 g/mol
InChI Key: NVLOTBJCVZMOJN-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene typically involves the reaction of benzothiophene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The benzothiophene moiety can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol
  • 1-Methoxy-2-(vinyloxy)ethane

Uniqueness

2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

560108-12-5

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-[1-(methoxymethoxy)ethyl]-1-benzothiophene

InChI

InChI=1S/C12H14O2S/c1-9(14-8-13-2)12-7-10-5-3-4-6-11(10)15-12/h3-7,9H,8H2,1-2H3

InChI Key

NVLOTBJCVZMOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)OCOC

Origin of Product

United States

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